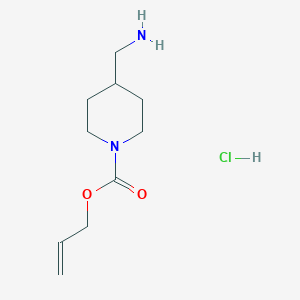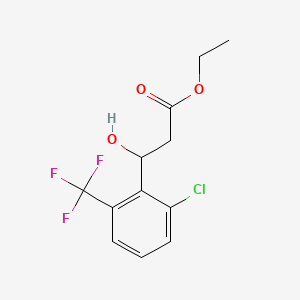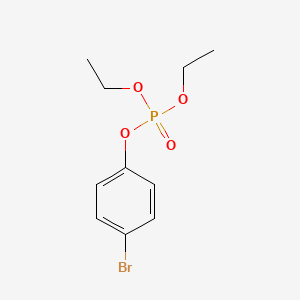
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H8N2OS.ClH. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Méthodes De Préparation
The synthesis of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method includes the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature . The reaction conditions are mild, and the process is efficient, yielding the desired product in a relatively short time.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield, reducing costs, and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives, which have applications in materials science and catalysis.
Biology: The compound exhibits significant biological activity, making it useful in the study of enzyme inhibition, antimicrobial properties, and other biochemical processes.
Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases, such as cancer, bacterial infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparaison Avec Des Composés Similaires
2-Amino-1-(2-benzothiazolyl)ethanone Hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
2-Aminobenzothiazole: A simpler derivative with similar biological activities but different reactivity and applications.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization and as an industrial chemical.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives with diverse applications.
The uniqueness of this compound lies in its combination of an amino group and a benzothiazole ring, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9ClN2OS |
|---|---|
Poids moléculaire |
228.70 g/mol |
Nom IUPAC |
2-amino-1-(1,3-benzothiazol-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H8N2OS.ClH/c10-5-7(12)9-11-6-3-1-2-4-8(6)13-9;/h1-4H,5,10H2;1H |
Clé InChI |
OIZCHIVVDGRUQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C(=O)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)





![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)


